SnAP Pip Reagent

CAS No.: 1557287-99-6

Cat. No.: VC5391826

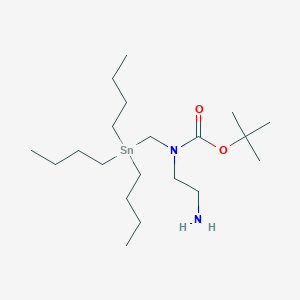

Molecular Formula: C20H44N2O2Sn

Molecular Weight: 463.294

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1557287-99-6 |

|---|---|

| Molecular Formula | C20H44N2O2Sn |

| Molecular Weight | 463.294 |

| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-(tributylstannylmethyl)carbamate |

| Standard InChI | InChI=1S/C8H17N2O2.3C4H9.Sn/c1-8(2,3)12-7(11)10(4)6-5-9;3*1-3-4-2;/h4-6,9H2,1-3H3;3*1,3-4H2,2H3; |

| Standard InChI Key | LGYNPAYNCSWDHV-UHFFFAOYSA-N |

| SMILES | CCCC[Sn](CCCC)(CCCC)CN(CCN)C(=O)OC(C)(C)C |

Introduction

Chemical Properties and Structural Characteristics

SnAP Pip Reagent is a liquid compound with a molecular formula of and a molecular weight of 463.29 g/mol . Key properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.108 g/mL | |

| Refractive Index | ||

| Storage Temperature | -20°C | |

| Functional Groups | Amine, ether, tributylstannyl |

The compound’s structure integrates a tributylstannyl group, a Boc-protected amine, and an ethylamine linker. This design enables its reaction with aldehydes to form stable carbon-nitrogen bonds, a cornerstone of its synthetic utility.

Synthesis and Reaction Mechanism

Synthesis Protocol

SnAP Pip Reagent is synthesized via a scalable, two-step process:

-

Step 1: Reaction of tributylstannylmethylamine with Boc-protected aminoethyl chloride under mild conditions.

-

Step 2: Purification and isolation of the product, yielding multi-gram quantities suitable for industrial applications .

Reaction Mechanism

The reagent reacts with aldehydes through a one-step stannylation-cyclization pathway (Figure 1):

-

Imine Formation: The aldehyde reacts with the amine group of SnAP Pip Reagent to form an imine intermediate.

-

Cyclization: The tributylstannyl group acts as a leaving group, enabling intramolecular cyclization to form saturated N-heterocycles .

This mechanism operates under ambient temperatures (20–25°C) and tolerates diverse aldehyde substrates, including aryl, heteroaryl, glyoxylic, aliphatic, and halogenated derivatives .

Applications in Organic Synthesis

Primary Use Cases

Case Study: Piperazine Synthesis

A study demonstrated that SnAP Pip Reagent efficiently converts aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) into piperazines with >90% yield under ambient conditions. The reaction’s tolerance for electron-withdrawing and donating groups highlights its versatility.

Comparison with Analogous Reagents

Table 1: SnAP Pip Reagent vs. Other SnAP/SLAP Reagents

| Feature | SnAP Pip Reagent | SnAP M Reagent | SLAP N-Bn Pip Reagent |

|---|---|---|---|

| Reaction Type | Aldehyde → Piperazine | Multi-step synthesis | Ketone → Medium-ring N-heterocycles |

| Product Class | Saturated 6-membered rings | Diverse heterocycles | Medium-ring systems |

| Conditions | Mild (RT, CHCl) | Variable | Photocatalytic (blue light) |

| Yield | High (>85%) | Moderate | Moderate to high |

| Toxicity | Stannyl group (moderate risk) | Stannyl group | Silicon-based (safer) |

Key Advantages:

-

Scalability: Enables multi-gram production without sacrificing purity.

-

Functional Group Tolerance: Compatible with nitro, halide, and ester groups .

-

Simplified Workup: Avoids chromatography due to clean reaction profiles .

Biological and Pharmacological Relevance

N-Heterocycle Bioactivity

Piperazines and morpholines synthesized via SnAP Pip Reagent exhibit diverse biological activities:

| Compound Class | Examples | Activity |

|---|---|---|

| Piperazines | Quetiapine, Piperacillin | Antipsychotic, Antibiotic |

| Morpholines | Difenidol, Donepezil | Anticholinergic, Cholinesterase Inhibitor |

These scaffolds are prioritized in drug discovery due to their ability to modulate protein-protein interactions and enzyme activity .

| Hazard | Description | Precautions |

|---|---|---|

| Toxicity | H301 (Toxic if swallowed) | Use PPE (gloves, goggles) |

| Ecotoxicity | Aquatic Acute 1 (H410) | Avoid aquatic disposal |

| Storage | Stable at -20°C; incompatible with strong acids | Use inert containers |

The tributylstannyl group necessitates adherence to hazardous waste protocols .

Future Directions and Emerging Applications

PROTAC Integration

Recent advances involve coupling SnAP Pip Reagent derivatives with PROTACs (e.g., CRBN5-SNAP2-0C-PIP) to enable targeted protein degradation. These chimeric molecules leverage the SNAP-tag system for precise protein knockdown, expanding applications in chemical biology .

Sustainability Trends

The development of SLAP reagents (silicon-based analogs) addresses environmental concerns associated with tin toxicity, though SnAP Pip Reagent remains irreplaceable for specific heterocycle syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume